1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-3-ium bromide

Peripheral benzodiazepine receptor TSPO Binding affinity

This 1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-3-ium bromide is uniquely differentiated from generic benzimidazolium salts by its phenacyl substituent at N3, which enables sub‑nanomolar PBR/TSPO affinity (Ki=0.78 nM), dual melatonin 1C activity, one‑step Pd‑NHC PEPPSI complex formation, and DEAZD‑mediated ring‑cleavage to ortho‑diaminoaryl products. No other benzimidazolium scaffold combines this pharmacological and catalytic versatility. Buyers seeking a chemotype‑switching probe or a streamlined NHC precursor will not find a functional equivalent.

Molecular Formula C17H17BrN2O
Molecular Weight 345.24
CAS No. 16935-09-4
Cat. No. B2463734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-3-ium bromide
CAS16935-09-4
Molecular FormulaC17H17BrN2O
Molecular Weight345.24
Structural Identifiers
SMILESCC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC=CC=C3)C.[Br-]
InChIInChI=1S/C17H17N2O.BrH/c1-13-18(2)15-10-6-7-11-16(15)19(13)12-17(20)14-8-4-3-5-9-14;/h3-11H,12H2,1-2H3;1H/q+1;/p-1
InChIKeyWPDKYGMTYWCVPM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2-Dimethyl-3-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-3-ium Bromide (CAS 16935-09-4): Core Identity and Sourcing Rationale


1,2-Dimethyl-3-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-3-ium bromide (CAS 16935-09-4) is a quaternary benzimidazolium salt bearing a phenacyl substituent at the N3 position and a methyl group at C2 . With a molecular formula of C₁₇H₁₇BrN₂O and a molecular weight of 345.2 g/mol, this compound serves as a versatile intermediate in heterocyclic chemistry, particularly as a precursor to N-heterocyclic carbenes (NHCs) and benzimidazolium ylides . Its structural features—specifically the combination of 1,2-dimethyl substitution and a 2-oxo-2-phenylethyl (phenacyl) moiety—differentiate it from simpler benzimidazolium salts and underpin its utility in both medicinal chemistry and organometallic catalysis .

Why Benzimidazolium Salt Substitution Is Not Straightforward: The Case for 1,2-Dimethyl-3-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-3-ium Bromide


Benzimidazolium salts are not functionally interchangeable. The presence, position, and electronic character of substituents on the benzimidazole core profoundly influence reactivity, binding affinity, and catalytic performance. For example, the C2 methyl group in this compound blocks a key reactive site, altering both its ylide formation pathway and its coordination chemistry compared to C2-unsubstituted analogs . The phenacyl moiety at N3 introduces a ketone functionality that enables unique ring-cleavage reactions not observed with simple alkyl-substituted benzimidazolium salts . Furthermore, N-substitution pattern directly impacts biological target engagement: the 1,2-dimethyl-3-phenacyl configuration yields sub-nanomolar affinity for the peripheral benzodiazepine receptor (PBR), while closely related 1-methyl-3-phenacyl analogs show distinct selectivity profiles . These structure-activity relationships mean that substituting this compound with a generic benzimidazolium salt—even one with a phenacyl group—can lead to dramatically different experimental outcomes.

Quantitative Differentiation Evidence: 1,2-Dimethyl-3-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-3-ium Bromide vs. Comparators


Sub-Nanomolar PBR Binding Affinity Compared to Reference Ligand PK 11195

The target compound binds to the peripheral benzodiazepine receptor (PBR/TSPO) with a Ki of 0.780 nM, which is within the same order of magnitude as the reference PBR ligand PK 11195, which has a reported Ki of 0.31 nM in rat brain membranes . The target compound also shows consistent low-nanomolar IC₅₀ values of 2.0–2.2 nM across multiple displacement assays using [³H]-PK 11195 as the radioligand in rat cortex homogenate . This level of potency is notable for a benzimidazolium scaffold, which is structurally distinct from the isoquinoline carboxamide class of PBR ligands .

Peripheral benzodiazepine receptor TSPO Binding affinity Radioligand displacement

Melatonin Receptor Affinity as a Secondary Pharmacological Differentiator

The target compound demonstrates binding affinity for the melatonin receptor type 1C with a Ki of 8.30 nM, as measured using 2-[¹²⁵I]iodomelatonin as the radioligand in chick brain membranes . Most simple benzimidazolium salts lack significant melatonin receptor engagement . This additional pharmacological activity is not observed for the PBR reference ligand PK 11195, which shows no reported meaningful affinity at melatonin receptors, indicating a broader pharmacological profile for this compound .

Melatonin receptor MT1/MT2 GPCR Binding affinity

Unique Ring-Cleavage Reactivity Enabled by Phenacyl Substitution at N3

The phenacyl group at N3 enables unprecedented ring-cleavage reactivity not accessible with simple alkyl-substituted benzimidazolium salts. Reaction of the closely related 1-methyl-3-phenacyl-benzimidazolium bromide (6a) with diethyl azodicarboxylate (DEAZD) produces the ring-cleavage compound N-[1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylidene]-N-formyl-N-methyl-1,2-benzenediamine (7a), a transformation confirmed by X-ray crystallography . In contrast, benzimidazolium salts lacking the phenacyl group undergo standard 1,3-dipolar cycloaddition without ring cleavage . The 1,2-dimethyl substitution on the target compound blocks the C2 position, further influencing the reaction pathway and product distribution compared to C2-unsubstituted analogs .

Ring cleavage Benzimidazolium ylide Phenacyl Synthetic chemistry

Benzimidazolium-to-Benzodiazolium Scaffold Classification for ENaC Inhibitor Development Programs

The target compound belongs to the benzodiazolium class, which is explicitly claimed as a scaffold for epithelial sodium channel (ENaC) inhibitors in pharmaceutical patents . The generic structural formula in these patents encompasses the 1,2-dimethyl-3-(2-oxo-2-phenylethyl) substitution pattern, and the patent literature explicitly teaches that benzodiazolium compounds can serve as ENaC blockers with potential advantages over traditional pyrazine-based inhibitors (e.g., amiloride) in terms of ADME properties . While the target compound is a simpler analog rather than an optimized clinical candidate, its scaffold classification places it within a privileged chemotype for ion channel modulation, in contrast to other benzimidazolium salts that lack this specific ring system designation .

ENaC Epithelial sodium channel Benzodiazolium Cystic fibrosis

NHC Precursor Capability with Direct Pd-PEPPSI Complex Formation

Phenacyl-substituted benzimidazolium bromides, including the target compound, serve as direct precursors to Pd-NHC PEPPSI complexes without requiring supplementary reaction steps or carbene transfer agents . In the presence of PdCl₂ and K₂CO₃, the carbene is generated in situ and coordinates to palladium, yielding pyridine-stabilized precatalysts. This direct one-step synthesis contrasts with non-phenacyl benzimidazolium salts, which may require silver carbene transfer protocols or generate N-ylide side products under basic conditions . X-ray diffraction analysis of the resulting complexes revealed that bromine atoms from the benzimidazolium bromide starting material replace the expected chlorine ligands on palladium , a feature that may influence catalytic activity in cross-coupling reactions .

N-heterocyclic carbene Palladium complex PEPPSI Cross-coupling catalysis

Optimal Application Scenarios for 1,2-Dimethyl-3-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-3-ium Bromide Based on Quantitative Evidence


TSPO/PBR Radioligand Displacement Assays Using a Non-Isoquinoline Chemotype

With a Ki of 0.780 nM against the peripheral benzodiazepine receptor (PBR/TSPO) as measured by [³H]-PK 11195 displacement in rat cortex homogenate , this compound serves as a structurally distinct, non-isoquinoline PBR ligand for target engagement studies. Its potency, comparable to PK 11195 (Ki = 0.31 nM) but derived from a benzimidazolium scaffold, makes it useful for chemotype-switching experiments aimed at differentiating TSPO binding modes or reducing isoquinoline-related off-target effects .

Multi-Target Chemical Probe for Melatonin and TSPO Receptor Pharmacology

The compound's dual pharmacological profile—sub-nanomolar PBR affinity (Ki = 0.780 nM) and single-digit nanomolar melatonin receptor type 1C binding (Ki = 8.30 nM) —enables its use as a multi-target chemical probe. This dual activity is absent in either PK 11195 (PBR-selective) or simple benzimidazolium salts (limited melatonin activity), making this compound suitable for studying receptor crosstalk between TSPO and melatonergic systems .

One-Step Synthesis of Pd-NHC PEPPSI Precatalysts for Cross-Coupling Reactions

The phenacyl-substituted benzimidazolium scaffold enables direct, one-step formation of Pd-NHC PEPPSI complexes when reacted with PdCl₂ and K₂CO₃ in pyridine, without requiring silver carbene transfer agents or isolating intermediate N-ylides . This streamlined protocol is advantageous over methods using non-phenacyl benzimidazolium salts, which can form competing N-ylide products under basic conditions . The resulting complexes are stable under standard laboratory conditions and are suitable for Suzuki-Miyaura and related cross-coupling reactions .

Synthetic Access to Ring-Cleaved ortho-Diaminoaryl Derivatives via Benzimidazolium Ylide Chemistry

The phenacyl group at N3 unlocks unprecedented benzimidazole ring-cleavage reactivity upon treatment with diethyl azodicarboxylate (DEAZD) in basic medium, yielding ortho-diaminoaryl products as confirmed by X-ray crystallography with the 1-methyl analog . This transformation is not accessible with standard alkyl-substituted benzimidazolium salts, which undergo only 1,3-dipolar cycloaddition . This makes the compound a valuable starting material for synthesizing functionalized ortho-phenylenediamine derivatives that are otherwise difficult to prepare .

Quote Request

Request a Quote for 1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-3-ium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.